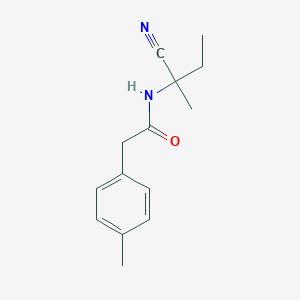
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating age-related neurodegenerative diseases such as Alzheimer's disease. J147 was first synthesized in 2011 by Schubert et al. at the Salk Institute for Biological Studies in La Jolla, California. Since its discovery, J147 has been the subject of numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
作用机制
The exact mechanism of action of N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the protein PPARδ, which plays a role in energy metabolism and is involved in neuroprotection. This compound also increases the expression of genes involved in mitochondrial function, which may improve energy production in neurons. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are both factors that contribute to neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. Studies have shown that this compound can reduce amyloid beta (Aβ) levels in the brain, which is a hallmark of Alzheimer's disease. This compound has also been shown to increase levels of BDNF, which is important for the growth and survival of neurons in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide in lab experiments is that it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are both factors that contribute to neurodegeneration. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies using this compound.
未来方向
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its neuroprotective effects. Another direction is to investigate the potential therapeutic applications of this compound in other neurodegenerative diseases such as Parkinson's disease. Additionally, future studies could investigate the safety and efficacy of this compound in human clinical trials.
合成方法
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide is synthesized through a multistep process that involves the condensation of 2,4-dimethylbenzaldehyde and cyanoacetamide followed by a series of chemical reactions. The final product is obtained after purification using chromatography techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications in treating age-related neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-14(3,10-15)16-13(17)9-12-7-5-11(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMYNZMSVVHRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)
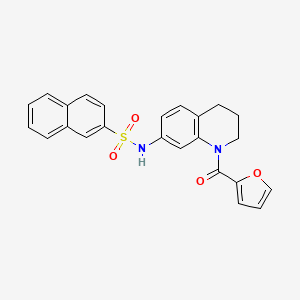
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2376015.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)
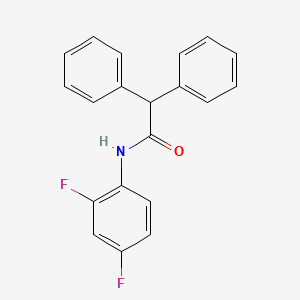
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)

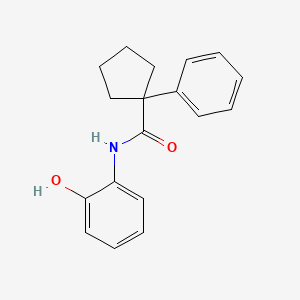
![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)
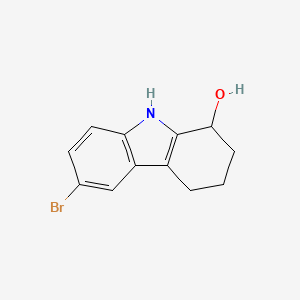
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)
![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)